molecular formula C19H20N2O2 B4457133 N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-2-methylbenzamide

N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-2-methylbenzamide

Cat. No.: B4457133
M. Wt: 308.4 g/mol
InChI Key: ZSEJPXMSLWPCBK-UHFFFAOYSA-N
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Description

N-{3-[(Cyclopropylcarbonyl)amino]-4-methylphenyl}-2-methylbenzamide is a benzamide derivative characterized by a 2-methylbenzamide core substituted with a cyclopropylcarbonylamino group at the 3-position and a methyl group at the 4-position of the phenyl ring. This structural configuration confers unique physicochemical properties, such as moderate lipophilicity (predicted logP ≈ 3.2) and a molecular weight of ~350–380 g/mol, making it a candidate for pharmaceutical applications, particularly in kinase inhibition or receptor modulation .

Properties

IUPAC Name

N-[3-(cyclopropanecarbonylamino)-4-methylphenyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-12-5-3-4-6-16(12)19(23)20-15-10-7-13(2)17(11-15)21-18(22)14-8-9-14/h3-7,10-11,14H,8-9H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEJPXMSLWPCBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-2-methylbenzamide typically involves the selective acylation of 4-methylbenzene-1,3-diamine with cyclopropylcarbonyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of reaction control, yield, and scalability. These systems allow for precise control over reaction parameters, leading to higher yields and more efficient production processes .

Chemical Reactions Analysis

Types of Reactions

N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-2-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-2-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-2-methylbenzamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound shares structural similarities with several benzamide derivatives, differing primarily in substituent groups. Key analogues include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position) Molecular Weight (g/mol) logP Key Features
N-{3-[(Cyclopropylcarbonyl)amino]-4-methylphenyl}-2-methylbenzamide (Target) Cyclopropylcarbonylamino (3), Methyl (4) ~350–380 (estimated) ~3.2 Moderate lipophilicity; potential kinase inhibition
2-Methyl-N-(3-(1-methylethoxy)phenyl)benzamide 1-Methylethoxy (3) ~285 ~2.8 Lower molecular weight; reduced steric hindrance
3-(2-Cyanopropan-2-yl)-N-(3-((7-methoxyquinazolin-4-yl)amino)-4-methylphenyl)benzamide Quinazolinyl (7-methoxy), Cyanopropan-2-yl (3) 451.52 ~4.1 High molecular weight; enhanced π-π stacking potential
N-(2-((4-Chlorobenzyl)amino)-1-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-propylbenzamide Chlorobenzyl, Methoxyphenyl 464.98 ~4.5 High lipophilicity; potential CNS permeability challenges
2-Hydroxy-N-(4-methylphenyl)benzamide Hydroxyl (2), Methyl (4) ~243 ~2.0 Polar; limited membrane permeability

Crystallographic and Stability Data

  • Target Compound: No crystallographic data is available. However, the methyl and cyclopropyl groups likely promote stable crystal packing via van der Waals interactions.
  • Hydroxybenzamide () : Forms hydrogen-bonded dimers in the solid state, enhancing thermal stability (melting point >200°C) .

Key Research Findings and Gaps

The target compound’s cyclopropylcarbonylamino group offers a balance between lipophilicity and metabolic stability compared to bulkier substituents (e.g., quinazolinyl) .

Structural modifications in analogues highlight trade-offs: increased potency often correlates with reduced solubility or higher toxicity .

Critical gaps include in vivo efficacy studies for the target compound and detailed crystallographic analyses to guide formulation development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-2-methylbenzamide
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N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-2-methylbenzamide

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